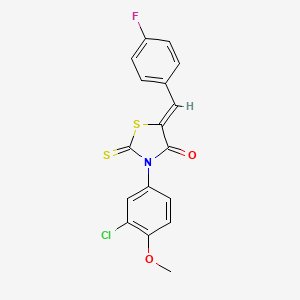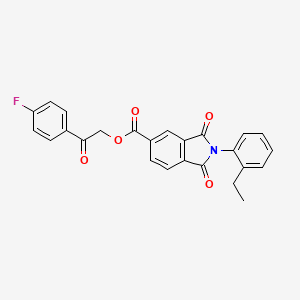
3-(3-chloro-4-methoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiazolidinone derivatives involves the reaction of specific phenyl and thiadiazol compounds with mercaptoacetic acid, leading to the formation of the target compound through refluxation processes and catalyzed reactions, highlighting a focus on the creation of thiazolidin-4-one derivatives with potential biological activities (Patel, Shah, Trivedi, & Vyas, 2010).
Molecular Structure Analysis
X-ray diffraction and quantum chemical calculations have been employed to elucidate the molecular structure of thiazolidin-4-one derivatives. Studies have shown these compounds to crystallize in specific systems with detailed crystal cell parameters, revealing non-planar structures with potential for various interactions and stability due to intramolecular forces (Yahiaoui et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving thiazolidin-4-one derivatives often result in the formation of cyclic dimeric units and complex sheets through hydrogen bonding, indicating a versatility in chemical behavior that could be leveraged in various applications. The synthesis process involves interactions with different chemical groups, leading to a variety of derivatives with distinct properties (Delgado et al., 2005).
Physical Properties Analysis
The physical properties of thiazolidin-4-one derivatives, including melting points and solubility in various solvents, are influenced by their specific structural characteristics. The presence of certain substituents affects these properties, which are crucial for determining the compound's application potential in various fields (Banu et al., 2013).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Synthesis and Antimicrobial Evaluation : A study by Yolal et al. (2012) involved synthesizing derivatives similar to the compound and evaluating their antimicrobial activities. They found these compounds exhibited high anti-Mycobacterium smegmatis activity, suggesting potential use in combating specific bacterial infections (Yolal et al., 2012).
Antimicrobial Activity of Derivatives : Krátký et al. (2017) synthesized and evaluated a series of derivatives as potential antimicrobial agents. They reported that all derivatives were active against mycobacteria, with some showing high activity against Mycobacterium tuberculosis (Krátký et al., 2017).
Anti-Inflammatory and Analgesic Activities
Synthesis and Evaluation of Anti-Inflammatory Properties : Khalifa et al. (2008) synthesized new derivatives and evaluated them for their anti-inflammatory and analgesic activities. They found that some compounds exhibited significant anti-inflammatory activity (Khalifa et al., 2008).
Anti-Inflammatory Activity of Novel Derivatives : Sunder and Maleraju (2013) synthesized eight derivatives and assessed their anti-inflammatory activity. Among them, several showed significant anti-inflammatory effects (Sunder & Maleraju, 2013).
Anticancer Activities
Anticancer Evaluation of Derivatives : A study by Deep et al. (2013) on the antimicrobial and anticancer potentials of synthesized derivatives found that some showed considerable activity against human colon cancer cells (Deep et al., 2013).
Synthesis and Anticancer Activity : Fathy et al. (2017) synthesized new derivatives of thiophenes and 1,3-thiazolidines and tested them for anticancer activity. They found that most compounds demonstrated significant activity against cancer cells (Fathy et al., 2017).
Structural and Supramolecular Studies
Crystal Structure Analysis : Yin et al. (2008) conducted a study on the crystal structure of a similar compound, revealing insights into its molecular conformation and interactions (Yin et al., 2008).
Supramolecular Structures : A study by Cunico et al. (2007) investigated the supramolecular structures of symmetrically substituted 1,3-thiazolidin-4-ones, providing valuable information on molecular interactions and conformations (Cunico et al., 2007).
Eigenschaften
IUPAC Name |
(5Z)-3-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO2S2/c1-22-14-7-6-12(9-13(14)18)20-16(21)15(24-17(20)23)8-10-2-4-11(19)5-3-10/h2-9H,1H3/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTXORKZJANVTP-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-chlorophenyl)-N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B4628571.png)
![1-[(dimethylamino)sulfonyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-piperidinecarboxamide](/img/structure/B4628577.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4628585.png)
![methyl 2-[({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4628596.png)
![2-methoxyethyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,3]thiazol-2-ylcarbamate](/img/structure/B4628612.png)
![2-pentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4628615.png)
![3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4628621.png)
![ethyl 4-{[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B4628625.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B4628627.png)

![7-[({4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4628651.png)
![methyl 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4628659.png)
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B4628667.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4628673.png)